molecular formula C11H19N3 B13439631 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine

4-(1-isopropyl-1H-pyrazol-4-yl)piperidine

Cat. No.: B13439631
M. Wt: 193.29 g/mol
InChI Key: DXFOVNSUGXZOQV-UHFFFAOYSA-N
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Description

4-(1-isopropyl-1H-pyrazol-4-yl)piperidine is a heterocyclic compound that contains both a pyrazole and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-isopropyl-1H-pyrazole with piperidine under specific conditions. The reaction may require a catalyst and is often carried out in an organic solvent such as dichloromethane or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(1-isopropyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole and piperidine rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1-isopropyl-1H-pyrazol-4-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The pyrazole ring may play a crucial role in binding to these targets, while the piperidine ring provides structural stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-isopropyl-1H-pyrazol-4-yl)piperidine is unique due to its combination of a pyrazole and a piperidine ring, which provides a distinct set of chemical and biological properties

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

4-(1-propan-2-ylpyrazol-4-yl)piperidine

InChI

InChI=1S/C11H19N3/c1-9(2)14-8-11(7-13-14)10-3-5-12-6-4-10/h7-10,12H,3-6H2,1-2H3

InChI Key

DXFOVNSUGXZOQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)C2CCNCC2

Origin of Product

United States

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